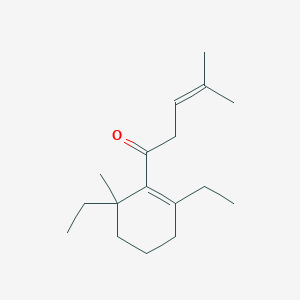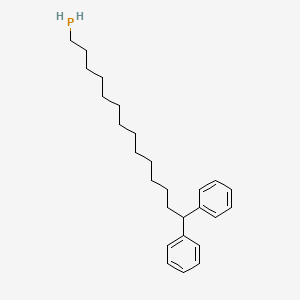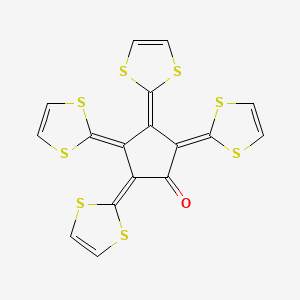
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane involves several steps, typically starting with the preparation of intermediate compounds that are then combined under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Analyse Chemischer Reaktionen
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool for studying biochemical pathways. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to target molecules and altering their activity. This can lead to changes in biochemical pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane can be compared to other similar compounds, such as dioxolanes and other heterocyclic compounds. These comparisons highlight the unique structural features and reactivity of this compound, which may make it more suitable for certain applications. Similar compounds include 1,3-dioxolane and other phosphonium salts, which share some structural similarities but differ in their specific functional groups and reactivity.
Eigenschaften
CAS-Nummer |
113592-12-4 |
|---|---|
Molekularformel |
C11H15NO4P+ |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
methoxy-oxo-[1-(phenylmethoxycarbonylamino)ethyl]phosphanium |
InChI |
InChI=1S/C11H14NO4P/c1-9(17(14)15-2)12-11(13)16-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/p+1 |
InChI-Schlüssel |
YPIHXKDLJZDKKB-UHFFFAOYSA-O |
Kanonische SMILES |
CC(NC(=O)OCC1=CC=CC=C1)[P+](=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


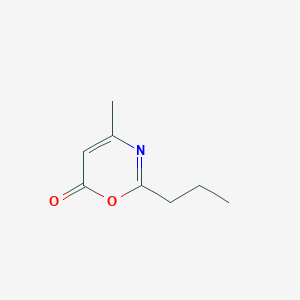
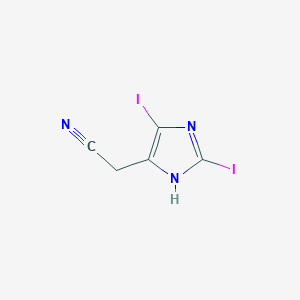
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
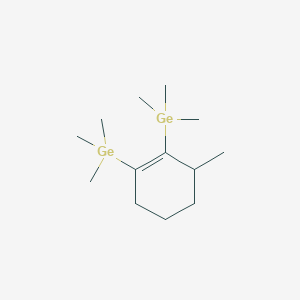
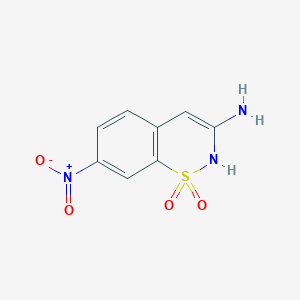
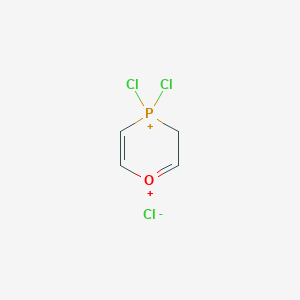

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
